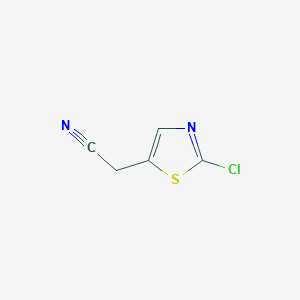
Alcohols, C9-11-iso-, C10-rich, ethoxylated
Übersicht
Beschreibung
Alcohols, C9-11-iso-, C10-rich, ethoxylated belong to the class of non-ionic surfactants derived from ethoxylated fatty alcohols. Specifically, their INCI name is Isodeceth-5 . These compounds find applications in household, industrial, and institutional cleaning products due to their robust detergency and dispersion capabilities .
Wissenschaftliche Forschungsanwendungen
Ecotoxicological Impact Assessment
Alcohols, C9-11-iso-, C10-rich, ethoxylated, commonly used in surfactants, have been extensively studied for their ecotoxicological impacts. Gillespie et al. (1997) evaluated the effects of this non-ionic surfactant on aquatic invertebrates in outdoor stream mesocosms, observing significant changes in invertebrate densities and feeding rates of caged Hyalella azteca, indicative of its ecological impact (Gillespie, Rodgers, & Dorn, 1997).
Toxicity in Aquatic Organisms
Further research by Lizotte Jr et al. (1999) on the toxicity of a series of linear alcohol ethoxylate surfactants to fathead minnows showed that these compounds, including the C9-11 ethoxylate, can have varying degrees of toxicity on different aquatic species, emphasizing the need for careful assessment of these compounds in aquatic environments (Lizotte Jr, Wong, Dorn, & Rodgers Jr., 1999).
Biodegradation and Environmental Fate
Understanding the environmental fate and biodegradation of these alcohols is critical. Tobin et al. (1976) conducted a study on the biodegradation of a linear alcohol ethoxylate nonionic surfactant, revealing insights into its degradation pathways and environmental persistence (Tobin, Onuska, Brownlee, Anthony, & Comba, 1976).
Chemical Properties and Catalysis
Recent advancements in understanding the chemical properties of these substances have been made by Li et al. (2021), who explored the synthesis and properties of primary alcohol ethoxylates using different catalytic systems. Their findings on the reaction rate, molecular weight distribution, and functional properties of these ethoxylates provide valuable information for their application in various industrial processes (Li et al., 2021).
Sorption Characteristics
The sorption behavior of alcohol ethoxylates to sediments is an area of ongoing research. Cano and Dorn (1996) investigated the sorption of two alcohol ethoxylate surfactants to natural sediments, providing insights into their interaction with environmental matrices and the factors influencing this process (Cano & Dorn, 1996).
Microbial Interactions
Moreover, Moore et al. (2006) explored how alcohol ethoxylates affect bacterial cell membranes, demonstrating their bacteriostatic effect on Escherichia coli. This study is vital for understanding the antimicrobial properties of these compounds and their potential applications in disinfection and sterilization processes (Moore et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R)-3-ethoxy-2-methylnonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-5-7-8-9-10-12(11(3)4)13-6-2/h11-12H,5-10H2,1-4H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEJIAUEAAVGGO-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78330-20-8 | |
| Record name | Alcohols, C9-11-iso-, C10-rich, ethoxylated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078330208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C9-11-iso-, C10-rich, ethoxylated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C9-11-iso-, C10-rich, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1608917.png)



![3-[(4-Chlorophenyl)sulfanyl]propanenitrile](/img/structure/B1608923.png)


![5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine](/img/structure/B1608929.png)

![2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1608931.png)
